2-bromo-6-(trifluoromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole
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Overview
Description
2-Bromo-6-(trifluoromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to the benzothiazole ring
Preparation Methods
The synthesis of 2-bromo-6-(trifluoromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole can be achieved through several synthetic routes. One common method involves the bromination of 6-(trifluoromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as chloroform or dichloromethane, and the temperature is maintained to ensure selective bromination at the desired position .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities. These methods often optimize reaction conditions to improve yield and reduce production costs.
Chemical Reactions Analysis
2-Bromo-6-(trifluoromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, a nucleophilic substitution reaction with an amine can yield the corresponding amine derivative.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used. Reduction reactions can also be performed to modify the functional groups attached to the benzothiazole ring.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction.
Scientific Research Applications
2-Bromo-6-(trifluoromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Industry: In the industrial sector, it is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-6-(trifluoromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar compounds to 2-bromo-6-(trifluoromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole include:
2-Bromo-6-(trifluoromethyl)pyridine: This compound also contains a bromine and trifluoromethyl group but is based on a pyridine ring instead of a benzothiazole ring.
2-Bromo-6-(trifluoromethyl)benzo[d]thiazole:
The uniqueness of this compound lies in its combination of bromine and trifluoromethyl groups on a tetrahydrobenzothiazole ring, which imparts distinct chemical reactivity and potential for diverse applications.
Properties
CAS No. |
1566087-98-6 |
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Molecular Formula |
C8H7BrF3NS |
Molecular Weight |
286.1 |
Purity |
95 |
Origin of Product |
United States |
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